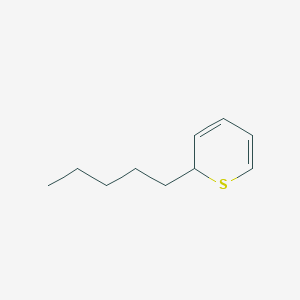
2-Pentylthiapyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentylthiapyran is a heterocyclic compound that contains a sulfur atom within its ring structure. It is known for its unique chemical properties and potential applications in various fields, including organic synthesis and industrial chemistry. The compound’s structure is characterized by a six-membered ring with one sulfur atom and a pentyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylthiapyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pentylthiol with a suitable diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentylthiapyran undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The pentyl side chain can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Pentylthiapyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying sulfur-containing heterocycles.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism by which 2-Pentylthiapyran exerts its effects involves interactions with various molecular targets. The sulfur atom in the ring can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pentyl side chain may also play a role in modulating the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
2-Hexylthiapyran: Similar structure but with a hexyl side chain.
2-Butylthiapyran: Similar structure but with a butyl side chain.
2-Methylthiapyran: Similar structure but with a methyl side chain.
Uniqueness: 2-Pentylthiapyran is unique due to its specific side chain length, which can influence its physical and chemical properties. The pentyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
161748-65-8 |
|---|---|
Fórmula molecular |
C10H16S |
Peso molecular |
168.30 g/mol |
Nombre IUPAC |
2-pentyl-2H-thiopyran |
InChI |
InChI=1S/C10H16S/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-10H,2-4,7H2,1H3 |
Clave InChI |
WIWJPSVDDXGSQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
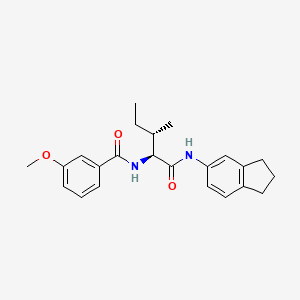
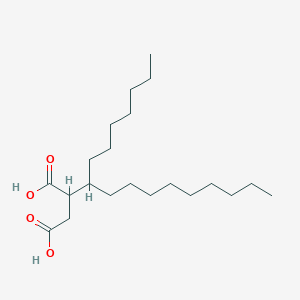
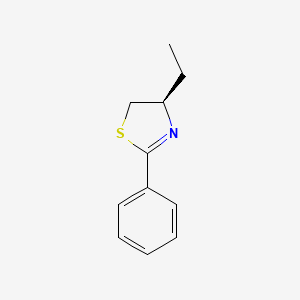
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
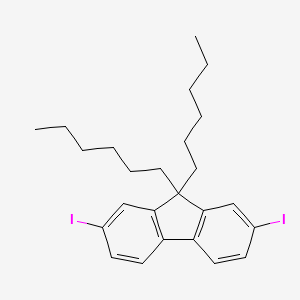
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
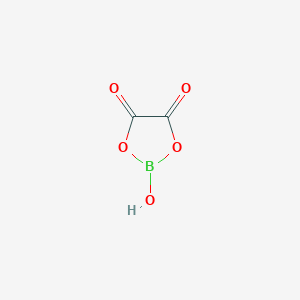


![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)

